An In-depth Technical Guide to 3-Bromo-2,5-dichloropyridine (CAS No. 138006-41-4)
An In-depth Technical Guide to 3-Bromo-2,5-dichloropyridine (CAS No. 138006-41-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,5-dichloropyridine, identified by the CAS number 138006-41-4, is a halogenated pyridine derivative that has emerged as a critical building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom and two chlorine atoms on the pyridine ring, imparts a distinct reactivity profile that is highly valued in the synthesis of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 3-Bromo-2,5-dichloropyridine, with a particular focus on its role in the development of pharmaceuticals and agrochemicals.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Bromo-2,5-dichloropyridine is essential for its safe handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 138006-41-4 | [2] |
| Molecular Formula | C₅H₂BrCl₂N | [2] |
| Molecular Weight | 226.88 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 98.3 °C | [1] |
| Boiling Point | 239 °C at 760 mmHg | [1] |
| Purity | Typically ≥99.0% | [1] |
Synthesis of 3-Bromo-2,5-dichloropyridine
The synthesis of polysubstituted pyridines like 3-Bromo-2,5-dichloropyridine often involves multi-step sequences. While specific, detailed protocols for the direct synthesis of 3-Bromo-2,5-dichloropyridine are not abundantly available in public literature, analogous syntheses of related brominated and chlorinated pyridines suggest common synthetic strategies. These generally involve the direct halogenation of pyridine precursors or the chemical modification of pre-functionalized pyridine rings.[3] For instance, a common approach involves the bromination of a dichloropyridine precursor or the chlorination of a bromopyridine derivative.
A plausible synthetic pathway could involve the diazotization of an amino-substituted dichloropyridine followed by a Sandmeyer-type reaction to introduce the bromine atom. Alternatively, direct electrophilic bromination of a dichloropyridine could be employed, although this may present challenges in controlling the regioselectivity.
Chemical Reactivity and Synthetic Applications
The strategic placement of three distinct halogen atoms on the pyridine ring makes 3-Bromo-2,5-dichloropyridine a versatile substrate for a variety of cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization of the pyridine core. Generally, the C-Br bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bonds. This reactivity difference enables chemists to selectively introduce substituents at the 3-position.
Palladium-Catalyzed Cross-Coupling Reactions
3-Bromo-2,5-dichloropyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in carbon-carbon bond formation and are widely used in the synthesis of pharmaceuticals and other functional organic materials.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[4] This reaction is a powerful tool for the formation of biaryl structures.
Conceptual Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Conceptual workflow for a Suzuki-Miyaura coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
The following is a general, illustrative protocol for a Suzuki-Miyaura coupling reaction with an arylboronic acid. Researchers should optimize conditions for their specific substrates.
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-Bromo-2,5-dichloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene (5 mL) and water (1 mL).
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce diverse substituents onto the pyridine ring through cross-coupling reactions makes 3-Bromo-2,5-dichloropyridine a valuable starting material for the synthesis of novel therapeutic agents. It is utilized in the development of compounds targeting a wide range of biological pathways, potentially leading to new treatments for various diseases.[1] While specific drug names containing this exact fragment are not readily disclosed in public databases, its presence as an intermediate in patent literature points to its significance in the discovery pipelines of pharmaceutical companies. For instance, related di-halogenated pyridines serve as key intermediates in the synthesis of drugs like oteseconazole, an antifungal agent.[6]
Safety and Handling
3-Bromo-2,5-dichloropyridine is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
GHS Hazard Statements:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
Conclusion
3-Bromo-2,5-dichloropyridine is a highly functionalized and versatile building block with significant applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its distinct reactivity, stemming from the three halogen substituents, allows for selective and controlled modifications of the pyridine core. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel and complex molecules. As synthetic methodologies continue to advance, the importance of such strategically halogenated intermediates is poised to grow, further solidifying the role of 3-Bromo-2,5-dichloropyridine in modern chemical synthesis.
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - NIH. Available at: [Link]
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